(2S,3S)-Fmoc-Mpc(Trt)-OH
Description
Significance of Non-Proteinogenic Amino Acids in Peptide Science
While proteins are constructed from a set of 22 proteinogenic amino acids, the chemical universe offers a vastly greater diversity of amino acid structures. wikipedia.org These non-proteinogenic amino acids (NPAAs) are not encoded in the genetic blueprint of organisms but are crucial for creating novel peptide-based molecules. wikipedia.orgnih.gov The incorporation of NPAAs into a peptide sequence can fundamentally alter its properties. nih.govresearchgate.net This has profound implications for drug discovery and development, where NPAAs can enhance stability, potency, and bioavailability of peptide therapeutics. nih.govnih.gov They serve as versatile tools for studying protein structure and function, and for optimizing the therapeutic potential of synthetic peptides. nih.gov
NPAAs are found in nature as secondary metabolites in various organisms and can also be synthesized in the laboratory. wikipedia.orgnih.gov Their integration into peptide chains is a powerful strategy for overcoming the limitations of peptides composed solely of natural amino acids, which are often susceptible to degradation in biological systems. nih.govresearchgate.net
Overview of Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and scalable production of peptides. ontosight.aibachem.com Developed by R.B. Merrifield, this technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. ontosight.aijpt.comnih.gov
The key steps in SPPS are:
Attachment: The first amino acid is anchored to the solid support. ontosight.aijpt.com
Deprotection: A temporary protecting group on the N-terminus of the attached amino acid is removed. ontosight.aipeptide.com
Coupling: The next protected amino acid is coupled to the deprotected N-terminus of the growing chain. ontosight.aipeptide.com
Washing: Excess reagents and byproducts are washed away after each deprotection and coupling step. nih.govpeptide.com
Cleavage: Once the desired sequence is assembled, the completed peptide is cleaved from the solid support. ontosight.ai
This iterative process can be automated, allowing for the rapid synthesis of long and complex peptides with high purity. bachem.comjpt.com The choice of solid support, protecting groups, and coupling reagents is crucial for the success of the synthesis. nih.gov
Contextualizing (2S,3S)-Fmoc-Mpc(Trt)-OH as a Specialized Building Block
This compound is a highly specialized non-proteinogenic amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis. clearsynth.comscbt.com The "Mpc" in its name refers to 4-Mercaptoproline, a proline analog containing a thiol group. iris-biotech.deiris-biotech.de
Let's break down the components of this building block:
(2S,3S): This denotes the specific stereochemistry of the molecule, indicating the spatial arrangement of atoms at the chiral centers.
Fmoc: The 9-fluorenylmethyloxycarbonyl group protects the α-amino group of the proline ring. wikipedia.orgtcichemicals.com This protection is stable to acidic conditions but is readily removed by a base like piperidine (B6355638), a key feature of the Fmoc SPPS strategy. wikipedia.orgamericanpeptidesociety.org
Mpc(Trt): The core of the molecule is a 4-mercaptoproline (Mpc) residue. The thiol (-SH) group on the proline ring is protected by a trityl (Trt) group. ontosight.aipeptide.com The Trt group is acid-labile and is typically removed during the final cleavage of the peptide from the resin with strong acid, such as trifluoroacetic acid (TFA). ontosight.aipeptide.com
-OH: This indicates the free carboxylic acid group, which is available for coupling to the N-terminus of the growing peptide chain on the solid support.
The unique structure of this compound, combining the conformational constraints of a proline ring with the reactive potential of a protected thiol group, makes it a valuable tool for introducing specific structural features and functionalities into synthetic peptides. The orthogonal protection scheme, with the base-labile Fmoc group and the acid-labile Trt group, ensures its seamless integration into standard Fmoc-SPPS protocols. peptide.comiris-biotech.de
The table below provides the chemical details for this compound.
| Property | Value |
| Chemical Formula | C₃₉H₃₃NO₄S clearsynth.comscbt.com |
| Molecular Weight | 611.7 g/mol clearsynth.com |
| CAS Number | 929101-56-4 clearsynth.comcymitquimica.com |
| Synonyms | (2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-tritylsulfanylpyrrolidine-2-carboxylic acid clearsynth.com |
Structure
3D Structure
Properties
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-tritylsulfanylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H33NO4S/c41-37(42)36-24-30(25-40(36)38(43)44-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)45-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35-36H,24-26H2,(H,41,42)/t30-,36-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBJBMXEGJSHBN-ARPOTICCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)SC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)SC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H33NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthesis of the 2s,3s Mpc Amino Acid Moiety
Strategies for Chiral Induction and Control in Mpc Synthesis
Achieving the desired (2S,3S) stereochemistry in the Mpc moiety requires a meticulous approach to introduce and maintain chirality throughout the synthetic sequence. Several powerful strategies have been developed to this end, each with its own set of advantages and challenges. These can be broadly categorized into asymmetric synthesis, chiral pool synthesis, and diastereoselective methodologies.
Asymmetric synthesis creates chiral molecules from achiral starting materials through the use of a chiral catalyst or reagent. scribd.comscribd.com This approach is fundamental to modern organic chemistry and offers elegant routes to enantiomerically pure compounds. bccollegeasansol.ac.in In the context of Mpc synthesis, asymmetric methods are employed to establish the key stereocenters with high enantiomeric excess.
Common asymmetric strategies include:
Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to an achiral substrate to direct a stereoselective reaction. bccollegeasansol.ac.in After the desired chiral center is created, the auxiliary is removed.
Asymmetric Catalysis: This involves the use of a small amount of a chiral catalyst to generate large quantities of a chiral product. This is a highly efficient method and is often preferred in industrial settings.
Chiral Reagents: Stoichiometric amounts of a chiral reagent can be used to induce chirality in the substrate. scribd.com
For instance, the asymmetric synthesis of related diaminobutanoic acid derivatives has been achieved with high diastereomeric and enantiomeric excess through methods like conjugate addition of homochiral lithium amides and subsequent amination. nih.gov Such principles can be adapted for the stereocontrolled synthesis of the Mpc core.
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.org This strategy leverages the pre-existing chirality of these natural products as a starting point for the synthesis of more complex chiral molecules. wikipedia.orgnih.gov
Key aspects of chiral pool synthesis include:
Stereochemical Preservation: The inherent chirality of the starting material is transferred to the target molecule, often through a series of stereospecific reactions. wikipedia.org
Synthetic Efficiency: By starting with a chiral building block, the number of synthetic steps required to obtain the final product can often be reduced. wikipedia.org
For the synthesis of the (2S,3S)-Mpc moiety, a suitable chiral starting material would possess the necessary carbon framework and stereochemical information that can be elaborated into the cyclopropane (B1198618) ring with the desired configuration. For example, derivatives of amino acids like serine or threonine could potentially serve as precursors. bccollegeasansol.ac.in
Diastereoselective synthesis aims to preferentially form one diastereomer over others. When a molecule already contains a stereocenter, new stereocenters are often formed with a specific orientation relative to the existing one. This is a powerful tool for controlling the relative stereochemistry of multiple chiral centers within a molecule.
In the synthesis of (2S,3S)-Mpc, diastereoselective reactions are crucial for setting the trans relationship between the amino and carboxyl groups on the cyclopropane ring. Methodologies that have been explored for related systems include:
Active Template-Mediated Reactions: Recent advances in supramolecular chemistry have led to the development of active template strategies, where a chiral macrocycle directs the stereochemical outcome of a reaction occurring within its cavity. rsc.org This has been successfully applied to the diastereoselective synthesis of mechanically planar chiral rotaxanes and could be conceptually extended to other complex stereoselective transformations. rsc.orgsoton.ac.uk
Substrate-Controlled Reactions: The existing stereochemistry of a substrate can influence the approach of reagents, leading to a diastereoselective outcome. scribd.com Careful design of the synthetic intermediates is key to exploiting this effect.
Intramolecular Reactions: Cyclization reactions, where a new ring is formed, are often highly diastereoselective due to the geometric constraints of the transition state.
Precursor Chemistry and Reaction Pathways for Mpc Core Formation
The synthesis of cyclopropane rings can be achieved through various methods, including:
Carbene or Carbenoid Addition to Alkenes: This is a classic and widely used method for cyclopropane formation. The stereochemistry of the starting alkene is often retained in the cyclopropane product.
Intramolecular Cyclization: Reactions such as the intramolecular nucleophilic substitution of a γ-halo ester or the decomposition of a pyrazoline intermediate can lead to the formation of a cyclopropane ring.
The specific precursors for (2S,3S)-Mpc would need to contain the necessary functional groups (or their protected equivalents) that can be converted into the final amino and carboxylic acid moieties. The development of efficient synthetic routes is intrinsically linked to the availability and reactivity of these precursor molecules. researchgate.netumich.edu
Protecting Group Installation Strategies for Fmoc and Trt Functionalities
Once the stereochemically defined (2S,3S)-Mpc core has been synthesized, the amino and a potential side-chain functional group must be protected to allow for its use in solid-phase peptide synthesis (SPPS). The most common protecting group strategy for the α-amino group is the use of 9-fluorenylmethyloxycarbonyl (Fmoc), while the trityl (Trt) group is often used to protect side-chain functionalities, particularly thiols. ontosight.aiiris-biotech.de
Key considerations for protecting group installation include:
Orthogonality: The protecting groups must be chosen such that they can be removed under different conditions. iris-biotech.de The Fmoc group is base-labile (typically removed with piperidine), while the Trt group is acid-labile (removed with trifluoroacetic acid, TFA). ontosight.aiiris-biotech.de This orthogonality is essential for controlled peptide chain elongation.
Reaction Conditions: The conditions used for the installation of the protecting groups must not compromise the stereochemical integrity of the Mpc core.
Compatibility: The protecting groups must be stable to the subsequent reaction conditions that the amino acid will be subjected to during peptide synthesis. nih.gov
The installation of the Fmoc group is typically achieved by reacting the free amine with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of a base. The Trt group can be introduced by reacting a suitable functional group with trityl chloride.
Integration of 2s,3s Fmoc Mpc Trt Oh in Solid Phase Peptide Synthesis Spps
Optimization of Coupling Conditions for (2S,3S)-Fmoc-Mpc(Trt)-OH Integration
The successful incorporation of this compound into a peptide sequence is highly dependent on the efficiency of the amide bond formation, or coupling, step. As a sterically hindered amino acid derivative, its integration requires carefully optimized conditions to ensure high yields and minimize side reactions, particularly epimerization.
Epimerization, the change in configuration at a single stereocenter, is a significant side reaction in peptide synthesis that can lead to the formation of diastereomeric impurities that are difficult to separate from the desired product. researchgate.net For most amino acids, this loss of stereochemical integrity occurs at the α-carbon. The primary mechanism for epimerization during the coupling of Fmoc-amino acids involves the formation of a 5(4H)-oxazolone intermediate. This can occur when the carboxyl group is activated for coupling. The oxazolone (B7731731) can then tautomerize to a more stable achiral form, and subsequent reaction with the amine component can lead to a mixture of L- and D-isomers.
Several factors can influence the rate of epimerization:
Steric Hindrance: Sterically hindered amino acids, such as this compound, can exhibit slower coupling kinetics, which provides a larger window of opportunity for the activated intermediate to epimerize. u-tokyo.ac.jp
Coupling Reagents and Additives: The choice of coupling reagent and the use of additives can significantly impact the extent of epimerization. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives are known to suppress racemization. bachem.com
Base: The presence and strength of the base used during coupling can promote epimerization. The use of weaker bases like N-methylmorpholine (NMM) or sym-collidine is sometimes preferred over stronger bases like N,N-diisopropylethylamine (DIPEA). bachem.com
Solvent: Polar solvents can increase the rate of epimerization. u-tokyo.ac.jp
To minimize epimerization during the coupling of this compound, the following strategies are recommended:
Use of Additives: The combination of a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC) with an additive such as ethyl cyano(hydroxyimino)acetate (Oxyma) is highly effective at suppressing racemization. bachem.com
Pre-activation Time: Minimizing the time between the activation of the carboxylic acid and its reaction with the amine can reduce the chance of oxazolone formation and subsequent epimerization.
Low Temperature: Performing the coupling reaction at a lower temperature can also help to reduce the rate of epimerization. u-tokyo.ac.jp
The steric hindrance presented by the Mpc(Trt) side chain in this compound can make amide bond formation challenging. cem.com Therefore, the selection of a highly efficient coupling reagent is crucial for achieving high coupling yields. Conventional coupling reagents may prove to be too slow, leading to incomplete reactions.
Modern peptide synthesis employs a variety of powerful coupling reagents, broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.
| Reagent Class | Examples | Advantages | Considerations |
| Carbodiimides | DCC, DIC, EDC | Cost-effective | Requires additives (e.g., HOBt, Oxyma) to reduce epimerization. bachem.com DCC produces an insoluble urea (B33335) byproduct. |
| Phosphonium Salts | PyBOP, PyAOP | Highly reactive, good for hindered couplings. | Can be more expensive. |
| Uronium/Aminium Salts | HBTU, HATU, COMU | Very efficient, rapid coupling kinetics. peptidescientific.com | HATU is particularly effective for difficult couplings. peptidescientific.com COMU is a safer alternative to HOBt/HOAt-based reagents. bachem.com |
For sterically hindered amino acids like this compound, uronium and phosphonium salt-based reagents are often the preferred choice. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) have demonstrated excellent performance in coupling sterically demanding residues. peptidescientific.comresearchgate.net The use of microwave-assisted SPPS can also be beneficial, as the increased temperature can accelerate the coupling of hindered amino acids. cem.com
Impact of Steric Hindrance from Mpc Moiety on Coupling Efficiency
The chemical structure of this compound inherently presents significant steric challenges during the peptide coupling step in SPPS. Steric hindrance refers to the slowing of chemical reactions due to the physical bulk of molecules. In this case, the hindrance arises from two primary sources: the rigid five-membered pyrrolidine (B122466) ring of the mercaptoproline (Mpc) core and, more significantly, the voluminous trityl (Trt) protecting group attached to the side chain.
This substantial steric bulk impedes the approach of the activated carboxyl group of the incoming Fmoc-Mpc(Trt)-OH to the terminal amine of the growing peptide chain on the solid support. Consequently, the rate of amide bond formation is often significantly reduced compared to less hindered amino acids like glycine (B1666218) or alanine. The synthesis of peptides containing sterically hindered amino acids can be limited by poor yields when using conventional coupling reagents.
To overcome this reduced reactivity, specialized and more potent coupling reagents are often required. Standard activators may prove insufficient, leading to incomplete or failed coupling. The use of aminium/uronium or phosphonium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), in conjunction with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), is a common strategy to drive the reaction towards completion. These reagents form highly reactive intermediates that can overcome the high activation energy barrier imposed by the steric hindrance. Furthermore, extended coupling times or "double coupling" protocols, where the coupling step is repeated with a fresh portion of reagents, are frequently employed to ensure a quantitative reaction and maximize the yield of the desired peptide.
The following table illustrates typical adjustments in coupling protocols required for sterically hindered residues compared to standard amino acids.
| Parameter | Standard Amino Acid (e.g., Fmoc-Ala-OH) | Sterically Hindered Residue (e.g., Fmoc-Mpc(Trt)-OH) |
| Coupling Reagent | Standard (e.g., DIC/HOBt) | High-potency (e.g., HATU, PyBOP) |
| Reagent Equivalents | 2-3 eq. | 3-5 eq. |
| Coupling Time | 30-60 minutes | 2-4 hours or overnight |
| Protocol | Single coupling | Often requires double coupling |
| Temperature | Room Temperature | Room Temperature or slightly elevated |
This table presents generalized data based on established principles of solid-phase peptide synthesis for illustrative purposes.
Influence of this compound on Peptide Chain Elongation Dynamics
The primary effect is an extension of the cycle time for that specific residue. While a standard coupling reaction may be completed within an hour, the coupling of Fmoc-Mpc(Trt)-OH may necessitate several hours or a repeated reaction step to achieve a satisfactory yield. This slowdown can have a cumulative effect, significantly increasing the total synthesis time for long peptides containing one or more of these residues.
Furthermore, incomplete coupling poses a major risk to the fidelity of the final peptide. If the coupling reaction does not proceed to completion, a portion of the peptide chains on the resin will lack the intended Mpc(Trt) residue. This results in the formation of a "deletion sequence," a critical impurity that is often difficult to separate from the target full-length peptide during purification due to similar physical properties. The risk of generating such impurities necessitates careful monitoring of the coupling reaction, often through qualitative tests like the Kaiser or TNBS test, to confirm the absence of free amines before proceeding to the next cycle.
The table below contrasts a typical SPPS cycle with a cycle involving the incorporation of Fmoc-Mpc(Trt)-OH.
| SPPS Cycle Step | Standard Amino Acid | This compound |
| Fmoc Deprotection | ~15-20 minutes | ~15-20 minutes |
| Washing | ~10 minutes | ~10 minutes |
| Coupling | ~60 minutes (Single) | ~180 minutes (Double Coupling: 2 x 90 min) |
| Washing | ~10 minutes | ~10 minutes |
| Total Cycle Time | ~1 hour 35 minutes | ~3 hours 35 minutes |
Cycle times are estimates and can vary based on specific protocols, reagents, and peptide sequences.
Mitigation of Peptide Aggregation During SPPS
Despite the challenges it presents in coupling, the incorporation of this compound can be highly beneficial for mitigating on-resin peptide aggregation. Aggregation is a common and severe problem in SPPS, particularly during the synthesis of long or hydrophobic peptides. It occurs when growing peptide chains interact with each other through intermolecular hydrogen bonds, forming stable beta-sheet-like structures. This clumping can physically block reactive sites, leading to poor solvation, incomplete deprotection and coupling reactions, and ultimately, failed syntheses.
Proline and its analogues are well-known as "beta-sheet breakers." The unique cyclic structure of the pyrrolidine ring restricts the phi (Φ) torsional angle of the peptide backbone, introducing a pronounced "kink." This structural disruption breaks the planarity of the peptide backbone, physically preventing the formation of the extended, linear conformations required for beta-sheet aggregation.
The this compound residue leverages this principle effectively. The inherent kink introduced by the Mpc core disrupts inter-chain hydrogen bonding. Moreover, the extremely large and hydrophobic trityl (Trt) group acts as a bulky steric shield. This group projects from the peptide backbone, creating a physical barrier that further prevents adjacent peptide chains from approaching each other closely enough to form aggregation-prone structures. This dual effect—backbone disruption and steric shielding—makes it a powerful tool for improving the synthesis of "difficult sequences" that are otherwise prone to aggregation and failure.
| Peptide Sequence Fragment | Aggregation Tendency | Structural Rationale |
| ...-Val-Ala-Ile-Leu-Val-... | High | Linear, hydrophobic residues favor β-sheet formation. |
| ...-Val-Ala-Mpc(Trt) -Leu-Val-... | Low | The Mpc kink disrupts backbone linearity. The Trt group provides steric shielding, preventing chain association. |
Advanced Chemical Transformations and Reactivity of 2s,3s Fmoc Mpc Trt Oh
Chemoselective Derivatization Strategies of the Mpc Moiety
The Mpc (2-amino-1-(mercaptomethyl)cyclopropane-1-carboxylic acid) moiety presents distinct opportunities for chemoselective derivatization, primarily centered on the reactivity of the sulfur atom of the side chain and the strained cyclopropane (B1198618) ring.
The thiol side chain, protected by a trityl (Trt) group, is the most accessible site for derivatization. Selective deprotection of the Trt group can be achieved under mildly acidic conditions, unmasking a nucleophilic thiol. This free thiol can then be subjected to a variety of selective modifications.
Key Chemoselective Reactions at the Sulfur Atom:
Disulfide Bond Formation: Following Trt deprotection, the free thiol can be oxidized to form either intramolecular or intermolecular disulfide bonds with another cysteine or Mpc residue. This is a cornerstone of peptide cyclization and protein folding studies.
Alkylation: The deprotected thiol can be selectively alkylated with various electrophiles, such as iodoacetamide (B48618) or maleimides, to introduce fluorescent probes, biotin (B1667282) tags, or other functionalities.
Michael Addition: The thiol can participate in Michael additions to α,β-unsaturated carbonyl compounds, allowing for the covalent linkage of peptides to other molecules.
The cyclopropane ring itself is generally stable under standard peptide synthesis conditions. However, its inherent ring strain can be exploited under specific catalytic conditions to induce ring-opening reactions, although this is a less common and more advanced strategy for derivatization.
Post-Synthetic Modifications Involving the Mpc Residue
Post-synthetic modification (PSM) of peptides containing the Mpc residue allows for the late-stage introduction of diverse chemical functionalities, significantly expanding the chemical space of a synthesized peptide library. These modifications are typically performed after the peptide has been fully assembled on the solid support or in solution after cleavage.
The primary handle for PSM on an Mpc-containing peptide is the S-trityl group. Its selective removal, orthogonal to the final acid cleavage of the peptide from the resin (if a suitable resin is chosen), allows for on-resin modification of the thiol side chain.
Table of On-Resin vs. Solution Phase Modifications:
| Modification Type | On-Resin Modification | Solution Phase Modification | Reagents/Conditions |
| Disulfide Bridging | Yes | Yes | Air oxidation, Iodine, Thallium(III) trifluoroacetate |
| Pegylation | Yes | Yes | Activated PEG reagents (e.g., PEG-maleimide) |
| Labeling | Yes | Yes | Fluorescein-maleimide, Biotin-iodoacetamide |
| Cross-linking | Yes | Yes | Bifunctional alkylating agents |
This dual-phase capability provides flexibility in the synthetic strategy, allowing chemists to choose the most efficient route for a desired modification.
Reactivity of Trityl-Protected Side Chains in Context
The trityl (Trt) group is a bulky and acid-labile protecting group commonly used for the side chains of cysteine, histidine, and asparagine in Fmoc-based solid-phase peptide synthesis (SPPS) nih.gov. Its primary role is to prevent unwanted side reactions at the nucleophilic thiol group during peptide chain elongation semanticscholar.org.
The acid lability of the S-Trt bond is a key feature, allowing for its removal during the final cleavage of the peptide from the resin with a standard trifluoroacetic acid (TFA) cocktail nih.gov. The stability of the trityl cation formed upon cleavage necessitates the use of scavengers, such as triisopropylsilane (B1312306) (TIS), to prevent re-tritylation of the deprotected thiol or modification of other sensitive residues like tryptophan researchgate.netthieme-connect.de.
In the context of the Mpc residue, the steric hindrance imposed by the cyclopropane ring adjacent to the thiomethyl group may subtly influence the rate of both the cleavage and re-attachment of the trityl group. While generally stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF), prolonged exposure or harsher basic conditions could potentially lead to side reactions rsc.orgresearchgate.net. One such side reaction, though more prevalent with C-terminal cysteine, is the base-catalyzed elimination to form a dehydroalanine-like species, which can then react with piperidine researchgate.netresearchgate.net. The rigid nature of the cyclopropane ring in Mpc might suppress this side reaction compared to a more flexible amino acid like cysteine.
Comparative Lability of Thiol Protecting Groups:
| Protecting Group | Cleavage Conditions | Stability to Piperidine | Orthogonal to Fmoc |
| Trityl (Trt) | Mild acid (e.g., 1-5% TFA), strong acid (e.g., 95% TFA) | Stable | Yes |
| Acetamidomethyl (Acm) | Mercury(II) acetate, Iodine | Stable | Yes |
| tert-Butyl (tBu) | Strong acid (e.g., HF, TFMSA) | Stable | Yes |
| 4-Methoxytrityl (Mmt) | Very mild acid (e.g., 1% TFA in DCM) | Stable | Yes |
Regioselective Functionalization of Fmoc-Deprotected Amino Groups
Following the removal of the N-terminal Fmoc protecting group with a mild base like piperidine, the exposed primary amine of the Mpc residue becomes a nucleophilic site for subsequent peptide bond formation or other regioselective functionalizations mdpi.com. The efficiency of reactions at this N-terminal amine can be influenced by the steric bulk of the adjacent cyclopropane ring and the S-Trityl protected side chain.
Standard peptide coupling reagents, such as HBTU, HATU, or DIC/Oxyma, are generally effective for acylating the N-terminal amine of even sterically hindered amino acids. However, extended coupling times or double coupling protocols may be necessary to ensure complete reaction.
Beyond peptide bond formation, the deprotected N-terminus can be selectively modified in a variety of ways:
N-Acylation: Introduction of acetyl, fatty acid, or other acyl groups to modify the peptide's properties, such as stability or lipophilicity.
N-Alkylation: Reductive amination with aldehydes or ketones can introduce alkyl groups, which can be useful for creating peptide mimetics or introducing spectroscopic probes nih.govresearchgate.net.
Bioconjugation: Ligation with molecules bearing an activated carbonyl group or other electrophilic functionality to attach drugs, polymers, or other biomolecules.
The pKa of the N-terminal α-amino group is typically lower than that of the ε-amino group of lysine (B10760008) side chains, allowing for regioselective modification at the N-terminus by carefully controlling the reaction pH nih.gov.
Table of Compound Names:
| Abbreviation | Full Chemical Name |
| (2S,3S)-Fmoc-Mpc(Trt)-OH | (2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-(tritylthiomethyl)cyclopropane-1-carboxylic acid |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| Mpc | 2-Amino-1-(mercaptomethyl)cyclopropane-1-carboxylic acid |
| Trt | Trityl (Triphenylmethyl) |
| TFA | Trifluoroacetic acid |
| TIS | Triisopropylsilane |
| DMF | N,N-Dimethylformamide |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| DIC | N,N'-Diisopropylcarbodiimide |
| Oxyma | Ethyl cyanohydroxyiminoacetate |
| Acm | Acetamidomethyl |
| tBu | tert-Butyl |
| Mmt | 4-Methoxytrityl |
Applications of 2s,3s Mpc Containing Peptides and Conjugates in Research
Design and Synthesis of Peptidomimetics Incorporating Mpc
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability against enzymatic degradation and better bioavailability. The design and synthesis of peptidomimetics are crucial in drug discovery, and the incorporation of unique building blocks like Mpc is a key strategy in this endeavor.
A major goal in peptidomimetic design is to restrict the conformational flexibility of a peptide to favor a bioactive conformation, which can lead to increased potency and selectivity for its target. The rigid five-membered ring of the proline-like Mpc residue inherently imparts a significant conformational constraint on the peptide backbone. This restriction helps to pre-organize the peptide into a specific three-dimensional structure, reducing the entropic penalty upon binding to a biological target.
The stereochemistry of the Mpc residue, being (2S,3S), further dictates the local geometry of the peptide chain. The defined spatial orientation of the substituents on the pyrrolidine (B122466) ring can influence the φ (phi) and ψ (psi) dihedral angles of the peptide backbone, leading to the stabilization of specific secondary structures such as β-turns or helical motifs. Researchers can strategically place Mpc residues within a peptide sequence to induce a desired fold, effectively locking the peptide into a conformation that is optimal for receptor binding or other molecular interactions nih.gov. The ability to impose such structural constraints is a powerful tool for elucidating structure-activity relationships (SAR) and for the rational design of potent peptide-based drugs nih.gov.
| Strategy for Conformational Constraint | Description | Key Benefit |
| Backbone Rigidity | The inherent cyclic nature of the Mpc residue restricts the rotation of the N-Cα bond (φ angle). | Reduces the number of accessible conformations, favoring a more defined structure. |
| Stereochemical Control | The specific (2S,3S) stereochemistry of Mpc influences the local peptide geometry and preferred dihedral angles. | Enables the stabilization of specific secondary structures like β-turns. |
| Strategic Placement | The position of the Mpc residue within the peptide sequence is chosen to induce a desired global fold. | Allows for the rational design of peptides with pre-organized bioactive conformations. |
The incorporation of Mpc into peptides also provides a means for structural diversification, which is essential for exploring a wider chemical space and for optimizing the properties of a lead compound. The synthesis of peptide libraries containing Mpc at various positions allows for the generation of a multitude of structurally distinct molecules nih.govmdpi.com. This diversity can be further expanded by modifying the functional groups on the Mpc residue, although this is beyond the scope of the parent (2S,3S)-Mpc structure.
The use of Mpc in combination with other non-natural amino acids or through various cyclization strategies can lead to a vast array of novel peptide architectures polimi.itfrontiersin.org. This structural diversity is critical for identifying peptidomimetics with improved pharmacological profiles, including enhanced target affinity, selectivity, and metabolic stability. The ability to create large and diverse libraries of Mpc-containing peptides is a significant advantage in high-throughput screening campaigns aimed at discovering new drug candidates nih.govmdpi.com.
Bioconjugation Methodologies Utilizing Mpc-Containing Peptides
Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to form a single hybrid. Peptides containing the deprotected Mpc residue can be valuable platforms for bioconjugation. The presence of the secondary amine within the pyrrolidine ring and the C-terminal carboxylic acid (or N-terminal amine of the peptide chain) provides reactive sites for the attachment of other molecules, such as fluorescent dyes, imaging agents, drug payloads, or polymers like polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties nih.govmdpi.commdpi.com.
Common bioconjugation strategies that could be applied to Mpc-containing peptides include:
Amide Bond Formation: The primary amine at the N-terminus or the carboxylic acid at the C-terminus of the peptide can be coupled with a molecule of interest using standard carbodiimide (B86325) chemistry (e.g., EDC/NHS).
Thiol-Maleimide Chemistry: If a cysteine residue is incorporated into the peptide sequence alongside Mpc, its thiol group can be selectively targeted with a maleimide-functionalized molecule.
Click Chemistry: The introduction of an azide (B81097) or alkyne functionality into the peptide (either at the termini or on the side chain of another amino acid) allows for highly efficient and specific conjugation using copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions mdpi.com.
These methodologies enable the creation of multifunctional bioconjugates where the Mpc-containing peptide serves as a targeting moiety or a structural scaffold, while the conjugated molecule provides a diagnostic or therapeutic function mdpi.commdpi.com.
| Bioconjugation Method | Reactive Groups on Peptide | Attached Molecule Functional Group |
| Amide Bond Formation | N-terminal amine, C-terminal carboxyl | Carboxylic acid, Amine |
| Thiol-Maleimide Chemistry | Thiol (from Cysteine) | Maleimide |
| Click Chemistry | Azide or Alkyne | Alkyne or Azide |
Role in the Synthesis of Complex Macrocyclic Peptides
Macrocyclic peptides, which have a cyclic structure, often exhibit enhanced stability and target affinity compared to their linear counterparts nih.govpolimi.itfrontiersin.org. The incorporation of Mpc into a peptide sequence can be a strategic element in the design and synthesis of complex macrocyclic peptides. The conformational constraints imposed by the Mpc residue can help to pre-organize the linear precursor peptide into a conformation that is favorable for cyclization, thereby increasing the efficiency of the ring-closing reaction frontiersin.orgnih.gov.
The synthesis of macrocyclic peptides typically involves the formation of an amide bond between the N- and C-termini (head-to-tail cyclization) or between the side chains of two amino acids frontiersin.orgnih.gov. The presence of Mpc can influence the backbone geometry to bring the reactive termini into proximity, facilitating the macrocyclization process. Various cyclization strategies can be employed, including the use of coupling reagents like HATU or HOBt in solution-phase cyclization after the linear peptide has been synthesized on a solid support and cleaved from the resin frontiersin.orgnih.gov. The resulting Mpc-containing macrocycles can possess unique three-dimensional structures with well-defined topologies, making them attractive candidates for targeting challenging protein-protein interactions.
Applications in Protein Modification and Proteomics Research
In the field of proteomics, which is the large-scale study of proteins, chemically synthesized peptides are valuable tools nih.govmdpi.com. Peptides containing unique residues like Mpc can be designed as probes for specific applications in protein modification and proteomics research. For example, an Mpc-containing peptide could be synthesized to mimic the binding epitope of a protein. This peptidomimetic could then be used as an affinity reagent to isolate its protein target from a complex biological sample.
Furthermore, by conjugating a reporter tag (e.g., biotin (B1667282) or a fluorophore) to an Mpc-containing peptide, it can be used to label and detect its target protein in various assays. In quantitative proteomics, stable isotope-labeled versions of Mpc-containing peptides could serve as internal standards for the accurate quantification of their corresponding native peptides or proteins by mass spectrometry nih.govucsf.edu. The unique mass of the Mpc residue would also aid in the identification of the peptide in complex mass spectra. While direct applications of Mpc in proteomics are still emerging, the principles of using modified peptides as research tools are well-established youtube.combiorxiv.org.
| Proteomics Application | Description |
| Affinity Probes | An Mpc-containing peptide designed to bind a specific protein is used to purify that protein from a complex mixture. |
| Protein Labeling | A reporter tag is attached to an Mpc-containing peptide, which is then used to detect and visualize its target protein. |
| Quantitative Standards | A stable isotope-labeled Mpc-containing peptide is used as an internal standard for accurate protein quantification by mass spectrometry. |
Development of Novel Biomaterials Incorporating Mpc Derivatives
The phosphorylcholine (B1220837) group is known for its excellent biocompatibility and resistance to protein fouling, making it a valuable component in the development of biomaterials. Polymers of 2-methacryloyloxyethyl phosphorylcholine (MPC) have been extensively used to create biocompatible surfaces for medical devices nih.govnih.gov. The incorporation of the (2S,3S)-Mpc residue into peptides opens up the possibility of creating novel peptide-based biomaterials with these desirable properties.
Mpc-containing peptides can be synthesized and then grafted onto the surfaces of existing biomaterials to improve their biocompatibility and reduce the host's immune response. For instance, the surface of a medical implant could be functionalized with these peptides to prevent protein adsorption and subsequent blood coagulation or biofilm formation nih.govresearchgate.net. Additionally, self-assembling Mpc-containing peptides could be designed to form hydrogels or other scaffolds for tissue engineering applications. These biomimetic materials would not only provide structural support for cell growth but also present a biocompatible interface to the surrounding tissue, leveraging the well-established properties of the phosphorylcholine moiety nih.govnih.gov.
Conformational Analysis and Structural Characterization of Peptides Containing 2s,3s Mpc
Spectroscopic Methodologies for Conformational Probing
Spectroscopic techniques are indispensable tools for investigating the conformational landscape of peptides in solution. They provide valuable insights into the local and global structural features induced by the presence of (2S,3S)-Mpc.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and conformational dynamics of peptides in solution at atomic resolution. nih.govyoutube.comnih.gov For peptides incorporating (2S,3S)-Mpc, a variety of NMR experiments are employed to define the peptide backbone and side-chain conformations.
Key NMR Parameters and Experiments:
Chemical Shifts: The chemical shifts of backbone and side-chain protons (¹H), and carbons (¹³C) are highly sensitive to the local electronic environment and, therefore, to the peptide's conformation. mdpi.com Deviations from random coil values can indicate the presence of stable secondary structures.
Scalar Coupling Constants (J-couplings): Three-bond J-couplings, such as ³J(HN,Hα), are related to the dihedral angle φ through the Karplus equation. mdpi.com These couplings are instrumental in defining the backbone conformation of the peptide.
Temperature Coefficients: The temperature dependence of amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds, which are characteristic of stable secondary structures like β-turns and helices. mdpi.com
A typical workflow for the NMR structural elucidation of a (2S,3S)-Mpc-containing peptide involves the complete assignment of all proton and carbon resonances using a combination of 2D NMR experiments, including TOCSY (Total Correlation Spectroscopy), COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). scienceopen.comrsc.orgmdpi.com Once assignments are complete, distance and dihedral angle restraints are derived from NOESY and J-coupling data, respectively. These experimental restraints are then used as input for structure calculation programs to generate an ensemble of conformers consistent with the NMR data.
The rigid pyrrolidine (B122466) ring of the (2S,3S)-Mpc residue itself significantly restricts the conformational freedom of the peptide backbone, often inducing specific turn structures. NMR studies can precisely characterize the geometry of these turns and the orientation of the surrounding amino acid residues.
Table 1: Representative NMR Parameters for a Hypothetical (2S,3S)-Mpc Containing Peptide
| Residue | δ(¹Hα) (ppm) | δ(¹³Cα) (ppm) | ³J(HN,Hα) (Hz) | NOE Contacts |
| Ala(i-1) | 4.35 | 52.5 | 7.5 | Hα(i-1) - HN(i) |
| (2S,3S)-Mpc(i) | 4.10 | 65.2 | - | Hα(i) - Hδ(i+1) |
| Gly(i+1) | 3.98 | 45.1 | 5.8 | HN(i+1) - HN(i+2) |
| Leu(i+2) | 4.50 | 55.3 | 8.2 | Hα(i+2) - HN(i+3) |
This is a hypothetical data table for illustrative purposes.
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for evaluating the secondary structure content of peptides and proteins in solution. nih.govspringernature.comcreative-proteomics.comsandiego.edu It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum in the far-UV region (190-250 nm) is characteristic of the peptide's secondary structure.
Characteristic CD Spectra for Different Secondary Structures:
α-helix: Exhibits a strong positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.
β-sheet: Shows a negative band around 218 nm and a positive band near 195 nm.
β-turn: The CD spectra of β-turns are more varied but often show a weak positive band around 205 nm and a negative band near 225-230 nm. nih.govnih.govrsc.org
Random Coil: Characterized by a strong negative band below 200 nm.
The incorporation of (2S,3S)-Mpc is known to induce and stabilize β-turn conformations in peptides. youtube.com CD spectroscopy is an excellent tool to monitor the formation of these turns. nih.govnih.govrsc.org By comparing the CD spectrum of a peptide containing (2S,3S)-Mpc to that of a flexible analogue, researchers can qualitatively and quantitatively assess the degree of secondary structure induction. Deconvolution algorithms can be applied to the CD spectra to estimate the percentage of each secondary structure element present in the peptide. nih.govnih.gov
Table 2: Estimated Secondary Structure Content from CD Spectra
| Peptide | α-Helix (%) | β-Sheet (%) | β-Turn (%) | Random Coil (%) |
| Ac-Ala-Gly-Leu-NH₂ | 5 | 10 | 15 | 70 |
| Ac-Ala-(2S,3S)-Mpc-Gly-Leu-NH₂ | 5 | 10 | 55 | 30 |
This is a hypothetical data table for illustrative purposes.
X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure Determination
X-ray crystallography provides the most definitive and high-resolution structural information for molecules that can be crystallized. nih.gov For peptides containing (2S,3S)-Mpc, this technique can unambiguously determine the absolute stereochemistry of the chiral centers and provide a precise three-dimensional structure of the peptide in the solid state. nih.govmdpi.com
The process involves growing a single crystal of the peptide, which can be a challenging step. Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The diffraction pattern produced by the crystal is then used to calculate the electron density map, from which the atomic positions can be determined.
The resulting crystal structure reveals detailed information about:
Bond lengths and angles: Precise measurements of all covalent bonds and angles within the peptide.
Torsional angles: The exact conformation of the peptide backbone and side chains.
Intramolecular and intermolecular interactions: The presence of hydrogen bonds, salt bridges, and van der Waals interactions that stabilize the peptide's conformation and its packing in the crystal lattice.
The crystal structure of a (2S,3S)-Mpc-containing peptide can provide invaluable insights into the specific type of β-turn or other secondary structure induced by this constrained residue. This information can then be used to validate and refine the solution-state structures determined by NMR.
Analytical Methodologies for Monitoring Synthesis and Characterizing Derivatives of 2s,3s Fmoc Mpc Trt Oh
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is a cornerstone of analytical chemistry in peptide synthesis. It is instrumental in both confirming the purity of the (2S,3S)-Fmoc-Mpc(Trt)-OH building block and in monitoring the efficiency of its incorporation into a peptide chain.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and the crude and purified peptides derived from it. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, separating compounds based on their hydrophobicity.
The purity of the Fmoc-protected amino acid is critical, as impurities can lead to the formation of deletion or other modified peptide sequences. A high-purity starting material, typically ≥99%, is essential for the successful synthesis of the target peptide. During synthesis, RP-HPLC is used to monitor the completion of coupling and deprotection steps. After cleavage from the solid support, RP-HPLC provides a profile of the crude peptide, allowing for the assessment of synthesis success and guiding the purification strategy.
A typical analytical RP-HPLC method for a peptide containing a modified proline residue would utilize a C18 stationary phase and a gradient elution system with two mobile phases. Mobile Phase A is typically an aqueous solution with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), while Mobile Phase B is an organic solvent, usually acetonitrile (B52724) (ACN), also containing TFA. The gradient is designed to gradually increase the concentration of the organic solvent, eluting compounds of increasing hydrophobicity. Detection is commonly performed using UV absorbance at wavelengths between 210-230 nm, where the peptide backbone absorbs.
Table 1: Representative Analytical RP-HPLC Gradient for a Peptide Derivative of this compound
| Time (minutes) | % Mobile Phase A (0.1% TFA in Water) | % Mobile Phase B (0.1% TFA in Acetonitrile) | Flow Rate (mL/min) |
| 0 | 95 | 5 | 1.0 |
| 5 | 95 | 5 | 1.0 |
| 35 | 65 | 35 | 1.0 |
| 40 | 10 | 90 | 1.0 |
| 45 | 10 | 90 | 1.0 |
| 50 | 95 | 5 | 1.0 |
| 60 | 95 | 5 | 1.0 |
This is a generalized gradient and would be optimized for the specific peptide.
The stereochemistry of amino acids is crucial for the structure and function of peptides. Therefore, it is essential to ensure the enantiomeric purity of this compound. Standard HPLC columns cannot separate enantiomers. For this purpose, Chiral Stationary Phase (CSP) HPLC is employed.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the enantiomeric separation of Fmoc-protected amino acids. These separations are typically performed in normal-phase or reversed-phase mode. The choice of mobile phase, often a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier like ethanol (B145695) or isopropanol (B130326) with an acidic additive, is critical for achieving good resolution between the enantiomers. nih.govresearchgate.net The high enantiomeric excess of the starting material, often required to be ≥99.8%, is a key factor in obtaining the desired peptide with high chiral purity. phenomenex.com
Table 2: Typical Chiral HPLC Conditions for Fmoc-Proline Analogue Enantiomeric Purity
| Parameter | Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak AD-H) |
| Mobile Phase | Hexane / Ethanol / Trifluoroacetic Acid (TFA) |
| Detection | UV at 254 nm |
The exact mobile phase composition is optimized to achieve baseline separation of the enantiomers.
Mass Spectrometry for Molecular Weight and Sequence Verification
Mass spectrometry (MS) is an indispensable tool for the characterization of peptides. It provides a precise measurement of the molecular weight of the synthesized peptide, confirming the successful incorporation of all amino acids, including this compound (after deprotection). Electrospray ionization (ESI) is a soft ionization technique commonly used for peptide analysis, as it allows for the formation of protonated molecular ions with minimal fragmentation.
Tandem mass spectrometry (MS/MS) is used for sequence verification. In an MS/MS experiment, the molecular ion of the peptide is isolated and then fragmented. The resulting fragment ions provide information about the amino acid sequence. Peptides containing proline or proline analogues like Mpc often exhibit characteristic fragmentation patterns. researchgate.netosu.edu A predominant cleavage often occurs at the N-terminal side of the proline or proline analogue residue, leading to the formation of abundant y-ions. researchgate.netosu.edu This predictable fragmentation can be a useful diagnostic tool for confirming the presence and position of the Mpc residue within the peptide sequence.
Table 3: Expected Dominant Fragment Ion Types in MS/MS of a Peptide Containing an Mpc Residue
| Fragment Ion Type | Description | Significance for Mpc-containing Peptides |
| b-ions | Fragments containing the N-terminus | Generally observed. |
| y-ions | Fragments containing the C-terminus | Often enhanced due to preferential cleavage N-terminal to the Mpc residue. researchgate.netosu.edu |
| Internal Fragments | Fragments from cleavage at two internal peptide bonds | Can provide additional sequence information. |
| Immonium Ions | Small fragments characteristic of specific amino acids | An immonium ion corresponding to the Mpc residue can confirm its presence. |
Spectrophotometric Monitoring of Protecting Group Cleavage
The Fmoc group is cleaved using a solution of a secondary amine, typically piperidine (B6355638) in dimethylformamide (DMF). iris-biotech.de This reaction releases dibenzofulvene, which then reacts with piperidine to form a dibenzofulvene-piperidine adduct. This adduct has a strong UV absorbance at specific wavelengths, most commonly measured at 301 nm. iris-biotech.dersc.orgresearchgate.netnih.gov By measuring the absorbance of the solution after the deprotection step, the amount of cleaved Fmoc group can be quantified using the Beer-Lambert law. This allows for a real-time assessment of the deprotection reaction's completeness and can also be used to determine the loading capacity of the resin. iris-biotech.dersc.org
Table 4: UV-Vis Spectrophotometric Data for Monitoring Fmoc Cleavage
| Parameter | Value | Reference |
| Analyte | Dibenzofulvene-piperidine adduct | iris-biotech.deresearchgate.net |
| Solvent | 20% Piperidine in DMF | iris-biotech.deresearchgate.net |
| Absorption Maximum (λmax) | ~301 nm | iris-biotech.dersc.orgnih.gov |
| Molar Extinction Coefficient (ε) at ~301 nm | 7800 - 8100 M⁻¹cm⁻¹ | rsc.orgnih.govsigmaaldrich.com |
| Secondary Absorption Maximum (λmax) | ~290 nm | researchgate.netnih.gov |
Future Directions in 2s,3s Fmoc Mpc Trt Oh Research and Application
Advancements in Green Chemistry Approaches for its Synthesis and Use
The synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), is notoriously solvent-intensive, often conflicting with the principles of green chemistry. nih.govpeptide.com The use of (2S,3S)-Fmoc-Mpc(Trt)-OH is intrinsically linked to SPPS, and therefore, future advancements will heavily focus on rendering its application more environmentally sustainable.
Key areas for green innovation include:
Solvent Reduction and Replacement: A major drawback of SPPS is the large volume of solvents like dimethylformamide (DMF) used for washing and coupling steps. nih.govrsc.org Research is actively pursuing the reduction of solvent use and the replacement of hazardous solvents with greener alternatives. nih.gov For instance, protocols that combine the coupling and Fmoc-deprotection steps can significantly reduce solvent consumption by eliminating intermediate washing steps. peptide.comrsc.org The development of new, environmentally benign solvents that can effectively dissolve protected amino acids like this compound and coupling reagents is a critical area of research. nih.govnih.gov
Improved Atom Economy: Traditional SPPS protocols often use a large excess of Fmoc-protected amino acids and coupling reagents to drive reactions to completion, leading to poor atom economy. nih.gov Future strategies will likely focus on developing more efficient coupling reagents and reaction conditions that require near-stoichiometric amounts of reactants, thereby minimizing waste.
In Situ Fmoc Removal: A promising green chemistry approach is the in situ removal of the Fmoc group directly in the coupling cocktail after the reaction is complete. peptide.comrsc.org This method drastically cuts down on the number of washing steps, leading to a significant reduction in solvent waste. peptide.comrsc.org Adapting this strategy for sterically hindered or conformationally constrained amino acids like this compound will be a key step forward.
| Green Chemistry Approach | Objective | Potential Impact on this compound Use | References |
|---|---|---|---|
| Solvent Replacement | Replace hazardous solvents (e.g., DMF) with greener alternatives. | Reduced environmental footprint and improved safety profile of peptide synthesis. | nih.govnih.gov |
| Solvent Reduction | Minimize the volume of solvent used in washing and reaction steps. | Lower operational costs and less chemical waste generated per synthesis. | peptide.comrsc.org |
| Improved Atom Economy | Maximize the incorporation of all materials used in the process into the final product. | More efficient use of the valuable this compound building block and reduced waste. | nih.gov |
| In Situ Fmoc Removal | Combine coupling and deprotection steps to eliminate intermediate washes. | Significant savings in time and solvent, making the synthesis process more sustainable. | peptide.comrsc.org |
Exploiting Novel Reactivities for Enhanced Synthetic Accessibility
The rigid structure of this compound imparts unique conformational properties to peptides, but its synthesis and incorporation can be challenging. Future research will likely focus on developing novel synthetic methodologies to improve its accessibility and expand its chemical utility.
Development of Novel Constrained Amino Acids: The principles used to synthesize this compound can be extended to create a wider array of conformationally restricted amino acids with diverse side chains and ring structures. nih.govlifechemicals.com Stereoselective synthetic routes are crucial for generating these novel building blocks in optically pure form. nih.gov
Advanced Ligation and Cyclization Strategies: The incorporation of constrained amino acids into peptides opens up possibilities for novel backbone and side-chain cyclization strategies. nih.gov Exploiting the unique geometry of the Mpc residue could enable the synthesis of complex macrocyclic and bicyclic peptides with enhanced stability and biological activity. Chemical ligation techniques that are compatible with the steric bulk of Mpc will be an important area of development. nih.gov
Orthogonal Protection Schemes: The Trt group on the thiol side chain is acid-labile. chemimpex.comnih.gov Developing new protecting groups for the Mpc side chain that are orthogonal to both the Fmoc group and other common side-chain protecting groups would allow for more complex and selective chemical modifications of Mpc-containing peptides. This would expand the toolkit for creating sophisticated peptide architectures.
Expansion into Diverse Biomolecular Engineering Fields
While peptide synthesis for therapeutic applications is a primary use for this compound, its unique structural features make it suitable for a range of applications in biomolecular engineering. chemimpex.com
Peptidomimetics and Drug Discovery: Conformationally restricted amino acids are instrumental in designing peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties like resistance to enzymatic degradation. lifechemicals.comnih.gov The rigid Mpc scaffold can be used to lock a peptide into a specific bioactive conformation, enhancing its potency and selectivity for a particular biological target. lifechemicals.com
Development of Novel Biomaterials: The incorporation of constrained amino acids can influence the self-assembly properties of peptides, leading to the formation of novel biomaterials such as hydrogels, nanofibers, and nanoparticles. These materials have potential applications in tissue engineering, regenerative medicine, and drug delivery.
Bioconjugation and Targeted Delivery: The thiol group of the Mpc residue (after deprotection of the Trt group) provides a reactive handle for bioconjugation. chemimpex.com This allows for the attachment of peptides to other molecules, such as imaging agents, nanoparticles, or cytotoxic drugs, for targeted delivery and diagnostic applications. chemimpex.comresearchgate.net
Proteomics and Protein Engineering: This building block can be used in proteomics to modify proteins, aiding in the analysis of protein interactions and functions. chemimpex.com Incorporating Mpc into proteins can help to stabilize specific secondary structures or to probe the role of conformational dynamics in protein function.
| Field | Application of this compound | Potential Outcome | References |
|---|---|---|---|
| Drug Discovery | Design of conformationally constrained peptidomimetics. | Development of more potent and stable peptide-based therapeutics. | chemimpex.comchemimpex.comlifechemicals.com |
| Biomaterials | Creation of self-assembling peptides for hydrogels and nanofibers. | Advanced materials for tissue engineering and regenerative medicine. | chemimpex.com |
| Bioconjugation | Attachment of peptides to drug molecules or imaging agents via the thiol side chain. | Enhanced targeted drug delivery and diagnostic systems. | chemimpex.comchemimpex.comresearchgate.net |
| Proteomics | Modification of proteins to study interactions and functions. | Greater understanding of biological systems and protein mechanisms. | chemimpex.com |
Theoretical Predictions and Rational Design of Mpc-Incorporated Systems
Computational modeling and theoretical studies are becoming indispensable tools in peptide science. nih.gov For a constrained building block like this compound, these approaches are crucial for predicting its behavior and designing novel molecules with desired properties.
Rational Peptide Design: Computational pipelines are being developed for the rational design of peptides that can bind to specific protein targets with high affinity and specificity. nih.govnih.gov By incorporating the structural constraints of Mpc into these models, it is possible to design novel peptide therapeutics in silico, reducing the time and cost associated with experimental screening. Machine learning and AI-driven approaches are poised to accelerate these design efforts. nih.gov
Predicting Binding Affinities: Physics-based methods like alchemical free energy perturbation can be used to accurately predict the binding affinities of Mpc-containing peptides to their biological receptors. nih.gov These predictions can guide the optimization of lead compounds in drug discovery projects. The synergy between computational prediction and experimental validation will be key to unlocking the full potential of Mpc-incorporated systems. nih.gov
Q & A
Q. What are the recommended protocols for synthesizing (2S,3S)-Fmoc-Mpc(Trt)-OH in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Use standard SPPS protocols with Fmoc-based chemistry. Activate the amino acid with coupling agents like DIC/HOAt (1:1 molar ratio) in DMF for 5–10 minutes before coupling to the resin-bound peptide. Typical coupling times range from 30–60 minutes at room temperature. Deprotect the Fmoc group with 20% piperidine in DMF (2 × 5 min). Monitor coupling efficiency via Kaiser or chloranil tests. Ensure proper solvent compatibility (e.g., DMF or NMP) and resin swelling .
Q. How should researchers characterize the purity and stereochemical integrity of this compound?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns (e.g., LiChrosorb® RP-18) with gradients of water/acetonitrile (+0.1% TFA) to assess purity ≥99%. Retention times and peak symmetry should align with reference standards .
- NMR : Confirm stereochemistry via 1D H and C NMR, focusing on α-proton splitting patterns and coupling constants (e.g., values) .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., calculated vs. observed m/z for C₃₉H₃₅NO₄S) .
Q. What are the solubility and storage guidelines for this compound?
- Methodological Answer :
- Solubility : Dissolve in DMSO (100 mg/mL, 170.73 mM) with brief sonication. For improved solubility, warm to 37°C or use co-solvents like DMF .
- Storage : Store at -20°C under inert gas (argon) to prevent oxidation. Lyophilized powder is stable for >1 year if kept dry .
Advanced Research Questions
Q. How can researchers minimize racemization during coupling of this compound in SPPS?
- Methodological Answer : Racemization is influenced by pre-activation time, temperature, and coupling agents. Optimize using a Taguchi Design of Experiments (DOE) :
- Critical Parameters : Pre-activation time (<5 min), temperature (0–4°C), and low base concentrations (e.g., avoid DIEA).
- Coupling Agents : Use HOAt instead of HOBt to reduce racemization. In situ activation (e.g., DIC/HOAt) is preferable to pre-activation .
- Data Table :
| Parameter | Optimal Range | Impact on Racemization |
|---|---|---|
| Pre-activation | <5 min | Reduces by 50% |
| Temperature | 0–4°C | Reduces by 30% |
| Coupling Agent | DIC/HOAt | Reduces by 40% |
Q. How should researchers resolve conflicting data between HPLC purity and NMR stereochemical analysis?
- Methodological Answer :
- Step 1 : Verify HPLC purity using orthogonal methods (e.g., ion-pair chromatography with heptafluorobutyric acid).
- Step 2 : Check for diastereomers via 2D NMR (e.g., NOESY for spatial proximity of protons).
- Step 3 : Use chiral HPLC with cellulose-based columns to separate enantiomers. Reference standards are critical for quantification .
Q. What experimental design strategies are effective for optimizing coupling efficiency of this compound?
- Methodological Answer : Apply Response Surface Methodology (RSM) or Taguchi DOE :
- Variables : Coupling agent concentration, solvent polarity, resin loading.
- Response Metrics : Coupling yield (via LC-MS), racemization (via chiral HPLC).
- Case Study : A DOE model for Fmoc-His(Trt)-OH reduced racemization from 15% to <2% by optimizing activation time and temperature .
Q. How can researchers mitigate challenges in purifying this compound when racemization occurs?
- Methodological Answer :
- Chiral Chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) for enantiomer separation.
- Ion-Exchange Resins : Exploit differences in pKa between enantiomers for selective binding.
- Crystallization : Screen solvents (e.g., ethyl acetate/hexane) to isolate stereoisomers .
Q. What analytical methods detect low-level racemization (<1%) in this compound?
- Methodological Answer :
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies :
Q. What orthogonal protection strategies are compatible with this compound for complex peptide synthesis?
- Methodological Answer :
Combine Fmoc with acid-labile (e.g., Boc) or photolabile (e.g., NVOC) groups. Example workflow:
Use Fmoc for α-amino protection.
Introduce Alloc or ivDde for side-chain protection.
Deprotect selectively with Pd(0) (Alloc) or hydrazine (ivDde) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
